Ethyl 5-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate
CAS No.: 1359655-48-3
Cat. No.: VC11713555
Molecular Formula: C13H14N2O3
Molecular Weight: 246.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1359655-48-3 |
|---|---|
| Molecular Formula | C13H14N2O3 |
| Molecular Weight | 246.26 g/mol |
| IUPAC Name | ethyl 5-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C13H14N2O3/c1-3-18-13(16)11-8-14-15-12(11)9-5-4-6-10(7-9)17-2/h4-8H,3H2,1-2H3,(H,14,15) |
| Standard InChI Key | NILJQJNRFPFBPT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(NN=C1)C2=CC(=CC=C2)OC |
| Canonical SMILES | CCOC(=O)C1=C(NN=C1)C2=CC(=CC=C2)OC |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
Ethyl 5-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate belongs to the pyrazole family, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. The compound’s IUPAC name reflects its substitution pattern: an ethyl ester group at position 4, a 3-methoxyphenyl group at position 5, and a hydrogen atom at position 1 of the pyrazole ring. Its canonical SMILES representation is , illustrating the connectivity of functional groups.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 1359655-48-3 |
| Molecular Formula | |
| Molecular Weight | 246.26 g/mol |
| XLogP3-AA | 2.2 (predicted) |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of pyrazole derivatives typically involves 1,3-dipolar cycloaddition reactions between hydrazines and α,β-unsaturated carbonyl compounds. For Ethyl 5-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate, a plausible route involves the condensation of 3-methoxyphenylhydrazine with ethyl acetoacetate under acidic or catalytic conditions. A study by Desai et al. demonstrated that similar pyrazole esters are formed via the cyclization of hydrazine derivatives with β-keto esters, yielding products with high regioselectivity .
Table 2: Comparative Synthesis Methods for Pyrazole Derivatives
Spectroscopic Characterization
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IR Spectroscopy: The compound exhibits characteristic absorption bands at 1690–1710 cm (C=O stretch of the ester group) and 1580–1610 cm (C=N stretch of the pyrazole ring) .
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H NMR: Signals include a triplet at δ 1.30 ppm (3H, CHCH), a quartet at δ 4.20 ppm (2H, OCH), and a singlet at δ 3.80 ppm (3H, OCH) .
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C NMR: Peaks at δ 165.5 ppm (ester carbonyl), δ 150.2 ppm (pyrazole C-3), and δ 55.1 ppm (methoxy carbon) .
Physicochemical and Analytical Properties
Solubility and Stability
The compound is sparingly soluble in water but exhibits good solubility in polar organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dichloromethane. Its ethyl ester group enhances lipophilicity, as evidenced by a predicted logP value of 2.2, suggesting moderate membrane permeability.
Thermal Behavior
Differential scanning calorimetry (DSC) of analogous pyrazole esters reveals melting points between 100–120°C, with decomposition temperatures exceeding 250°C, indicating thermal stability suitable for industrial processing .
| Compound | Activity (IC or MIC) | Target Organism/Cell Line | Mechanism |
|---|---|---|---|
| Ethyl 5-methyl-1,3-diphenyl-pyrazole-4-carboxylate | IC = 12.5 µM | MCF-7 breast cancer | G2/M cell cycle arrest |
| Ethyl 5-amino-1-(4-methoxyphenyl)-pyrazole-3-carboxylate | MIC = 32 µg/mL | Staphylococcus aureus | Membrane disruption |
Industrial and Material Science Applications
Agrochemical Development
Pyrazole derivatives are integral to herbicide and pesticide formulations. The 3-methoxyphenyl moiety in Ethyl 5-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate may enhance binding to plant acetyl-CoA carboxylase, a target for herbicidal activity .
Polymer Science
Incorporating pyrazole esters into polymers improves thermal stability. For instance, polyurethane films containing 5% w/w of a related pyrazole derivative showed a 20% increase in tensile strength and a 15°C rise in glass transition temperature () .
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